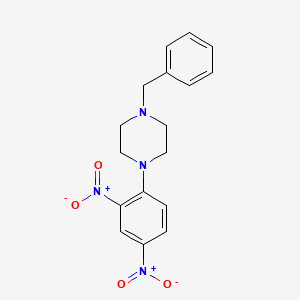![molecular formula C14H18N2O3 B4986040 N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4986040.png)
N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, commonly known as DVE-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DVE-1 is a small molecule that has shown promising results in preclinical studies, particularly in cancer research.
作用机制
The mechanism of action of DVE-1 is not fully understood. However, studies have shown that DVE-1 induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. DVE-1 also inhibits the activity of NF-κB, a transcription factor that promotes cell survival and proliferation. Additionally, DVE-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects
DVE-1 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, studies have shown that DVE-1 can cause cell cycle arrest and DNA damage in cancer cells. DVE-1 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One of the advantages of using DVE-1 in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for cancer research. However, the synthesis of DVE-1 is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of DVE-1 is not fully understood, which limits its potential applications in other research fields.
未来方向
There are several future directions for DVE-1 research. One potential direction is to explore the use of DVE-1 in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to investigate the potential applications of DVE-1 in other research fields, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of DVE-1 and to optimize its synthesis method for large-scale production.
Conclusion
DVE-1 is a promising small molecule that has shown potent anti-cancer activity in preclinical studies. Its mechanism of action is not fully understood, but it has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the activity of NF-κB and HDACs. DVE-1 has minimal toxicity in normal cells, making it a valuable tool for cancer research. However, its complex synthesis process and limited understanding of its mechanism of action limit its potential applications in other research fields. Future research should focus on optimizing its synthesis method, exploring its use in combination therapy, and investigating its potential applications in other research fields.
合成方法
The synthesis of DVE-1 involves a multi-step process that begins with the reaction of 2,6-dimethylphenylamine with acetylacetone to form the intermediate, 2,6-dimethylphenyl-4-oxobutanoic acid. This intermediate is then reacted with ethylenediamine to yield the final product, DVE-1. The synthesis of DVE-1 is a complex process that requires expertise in organic chemistry.
科学研究应用
DVE-1 has been extensively studied for its potential applications in cancer research. Preclinical studies have shown that DVE-1 exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. DVE-1 has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(2-ethenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-19-9-8-15-13(17)14(18)16-12-10(2)6-5-7-11(12)3/h4-7H,1,8-9H2,2-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMNUINWSRLZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-N'-[2-(ethenyloxy)ethyl]ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4985962.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4985965.png)
![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)
![1-ethyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B4986000.png)


![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4986028.png)
![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4986032.png)

![3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4986051.png)